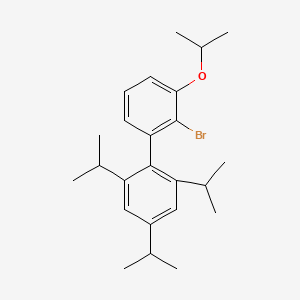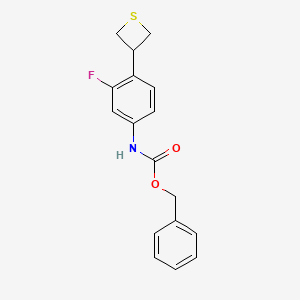
Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate is a synthetic organic compound characterized by the presence of a benzyl group, a fluoro-substituted phenyl ring, and a thietan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate typically involves the following steps:
Formation of the Thietan Ring: The thietan ring can be synthesized through the reaction of a suitable thiol with an epoxide under basic conditions.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination of the phenyl ring.
Carbamate Formation: The final step involves the reaction of the fluoro-substituted thietan-phenyl compound with benzyl chloroformate in the presence of a base to form the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thietan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-fluorinated products.
Substitution: Various benzyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thietan ring may confer unique reactivity. The carbamate linkage can facilitate the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl (3-fluoro-4-morpholinophenyl)carbamate: Similar structure but with a morpholine ring instead of a thietan ring.
Benzyl (3-fluoro-4-thiomorpholinophenyl)carbamate: Contains a thiomorpholine ring.
Uniqueness
Benzyl (3-fluoro-4-(thietan-3-yl)phenyl)carbamate is unique due to the presence of the thietan ring, which imparts distinct chemical and biological properties compared to its analogs. The combination of the fluoro group and the thietan ring can result in enhanced reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C17H16FNO2S |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
benzyl N-[3-fluoro-4-(thietan-3-yl)phenyl]carbamate |
InChI |
InChI=1S/C17H16FNO2S/c18-16-8-14(6-7-15(16)13-10-22-11-13)19-17(20)21-9-12-4-2-1-3-5-12/h1-8,13H,9-11H2,(H,19,20) |
InChI-Schlüssel |
ZWVFAICIKMSKQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1)C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856183.png)
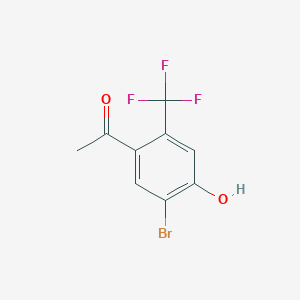
![6,6'-Dibromo-1,1'-bis(4-octadecyldocosyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12856192.png)


![1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B12856207.png)


![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide](/img/structure/B12856224.png)
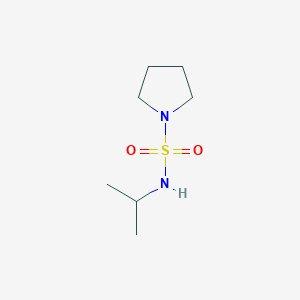
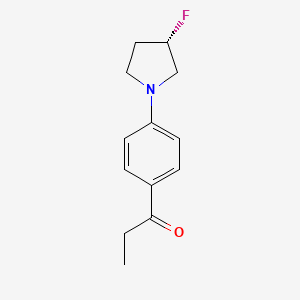
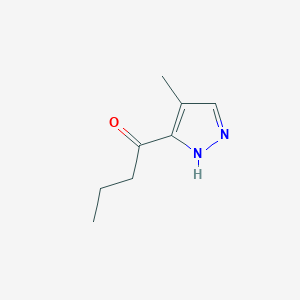
![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(2-methylphenyl)sulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12856253.png)
